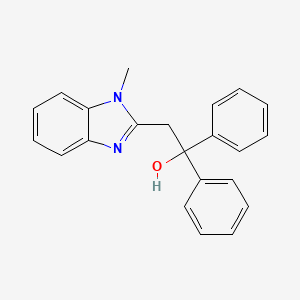![molecular formula C15H15N3O2 B5732559 N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5732559.png)
N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide, also known as DMPO, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound has unique properties that make it an attractive candidate for use in a wide range of applications, including drug development, materials science, and biochemistry.
Mecanismo De Acción
The mechanism of action of N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide is complex and not yet fully understood. However, it is believed that this compound acts as a free radical scavenger, neutralizing harmful free radicals and preventing oxidative damage to cells and tissues. This compound has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, this compound has been shown to have neuroprotective effects, protecting neurons from damage and promoting their survival. This compound has also been shown to have cardioprotective effects, protecting the heart from damage and improving cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide is its potent antioxidant and anti-inflammatory properties, which make it an attractive candidate for use in a wide range of scientific applications. However, this compound also has some limitations, including its relatively high cost and the complex synthesis process required to produce it.
Direcciones Futuras
There are many future directions for research on N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of new applications for this compound, such as its use in the treatment of neurodegenerative diseases or its use in the development of new electronic devices. Finally, there is a need for further research into the mechanism of action of this compound, which will help to better understand its therapeutic effects and potential applications.
Métodos De Síntesis
The synthesis of N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide can be achieved through a variety of methods, including the reaction of 3,5-dimethylbenzoyl chloride with 2-aminopyridine in the presence of a base. Other methods involve the use of different reagents and catalysts to achieve the desired product. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
N'-[(3,5-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in drug development, where it has been shown to have potent antioxidant and anti-inflammatory properties. This compound has also been studied for its potential use in materials science, where it has been shown to have unique optical and electronic properties that make it an attractive candidate for use in electronic devices.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3,5-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-7-11(2)9-12(8-10)15(19)20-18-14(16)13-5-3-4-6-17-13/h3-9H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQIBWLHYFZRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)ON=C(C2=CC=CC=N2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5732484.png)



![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5732529.png)




![N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5732554.png)

